

X-ray crystal structure analysis of 2-Methoxyphenyl 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: 2-Methoxyphenyl 4-methylbenzenesulfonate

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Comparative Analysis of Aryl Sulfonates: A Crystallographic Perspective

In the landscape of drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into intermolecular interactions that govern physical and biological properties. This guide offers a comparative analysis of the X-ray crystal structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, a close structural analog to **2-Methoxyphenyl 4-methylbenzenesulfonate**, and contrasts it with a substituted aryl sulfonate, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. This comparison will highlight the structural nuances imparted by the sulfonamide versus the sulfonate ester linkage and the influence of additional ring substituents.

While the specific crystal structure for **2-Methoxyphenyl 4-methylbenzenesulfonate** is not publicly available, the analysis of these closely related compounds provides a robust framework for understanding its probable solid-state behavior. Such comparative studies are crucial for researchers and drug development professionals in predicting molecular conformations, crystal packing, and potential polymorphic forms.

Crystallographic Data Comparison

The crystallographic data for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate are summarized below. These tables facilitate a direct comparison of their unit cell parameters and key structural features.

Table 1: Crystal Data and Structure Refinement for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide and 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.

Parameter	N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide[1][2]	2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate[3][4]
Chemical Formula	C ₁₄ H ₁₅ NO ₃ S	C ₁₈ H ₂₂ O ₄ S
Formula Weight (g/mol)	277.33	334.41
Crystal System	Orthorhombic	Monoclinic
Space Group	Pbca	P2 ₁ /n
a (Å)	12.7395 (9)	8.2226 (6)
b (Å)	11.4906 (6)	14.5382 (9)
c (Å)	18.6968 (10)	14.7230 (8)
α (°)	90	90
β (°)	90	100.020 (6)
γ (°)	90	90
Volume (Å ³)	2736.9 (3)	1733.17 (19)
Z	8	4
Temperature (K)	296	173
Radiation type	Mo Kα	Mo Kα
Wavelength (Å)	0.71073	0.71073
R-factor	0.050	0.042
wR-factor	0.143	0.110

A key structural distinction between the two molecules lies in the dihedral angle between the two aromatic rings. In N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, this angle is 71.39(9)°. [1][2] For 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, the dihedral angle between its two phenyl rings is 60.03(9)°. [4] This difference highlights how the

nature of the linking group (sulfonamide vs. sulfonate ester) and ring substitution patterns influence the overall molecular conformation.

Furthermore, the intermolecular interactions that stabilize the crystal lattice differ significantly. The structure of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide is stabilized by intermolecular N—H \cdots O hydrogen bonds, which form inversion dimers.[1][2] In contrast, the crystal packing of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate is governed by C—H \cdots O and C—H \cdots π interactions, leading to a three-dimensional network.[3][4]

Experimental Protocols

The methodologies employed for the synthesis and X-ray diffraction analysis are crucial for the reproducibility and validation of crystallographic data.

Synthesis of N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide:

A mixture of para-toluenesulfonyl chloride (0.00104 mol) and o-anisidine (0.00104 mol) was stirred in 10–15 ml of distilled water. The pH of the reaction mixture was maintained at 8–10 using a 3% sodium carbonate solution. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting precipitate was filtered, washed with water, and dried. Suitable single crystals for X-ray analysis were obtained by the slow evaporation of a dichloromethane solution.[1]

Synthesis of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate:

In a 100 mL flask, 430 mg (2.33 mmol) of p-methoxythymol were dissolved in 15 mL of pyridine, to which 908 mg (4.66 mmol) of para-toluenesulfonyl chloride were added. The reaction mixture was heated to reflux for two hours, with the reaction progress monitored by TLC. The mixture was then washed with a 0.1 M hydrochloric acid solution to a neutral pH, extracted three times with ethyl ether, and dried over anhydrous Na₂SO₄. The crude product was purified by silica gel column chromatography. X-ray quality crystals were grown by the slow evaporation of a petroleum ether solution.[3]

X-ray Data Collection and Structure Refinement:

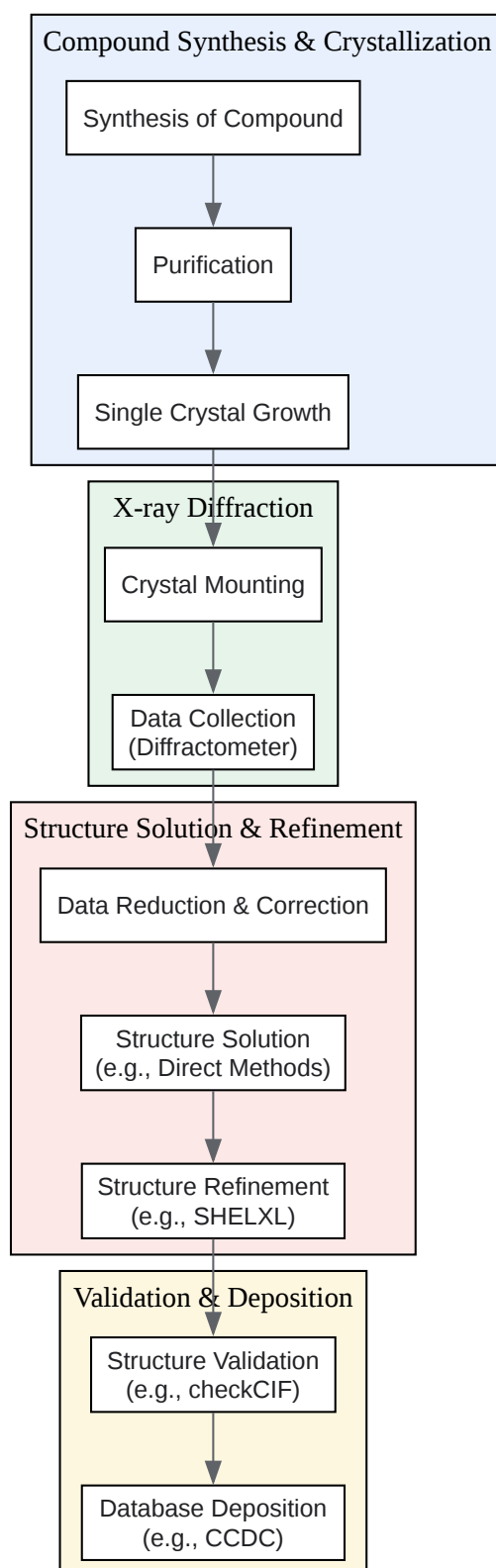
For N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, X-ray diffraction data were collected on a Bruker Kappa APEXII CCD diffractometer.[1] The structure was solved using SHELXS97

and refined with SHELXL97.[1]

For 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, data collection was performed on a Rigaku Oxford Diffraction Xcalibur Eos Gemini ultra diffractometer.[3] The structure was solved with SIR97 and refined using SHELXL2014.[3]

Visualizing the Crystallographic Workflow

The general workflow for X-ray crystal structure analysis, from synthesis to data deposition, is a systematic process. The following diagram illustrates the key stages involved.



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Caption: General workflow for X-ray crystal structure analysis.

This guide provides a foundational comparison of the structural features of a sulfonamide and a substituted sulfonate ester, offering valuable insights for researchers working with similar molecular scaffolds. The provided experimental details and workflow visualization serve as a practical reference for planning and executing crystallographic studies.

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